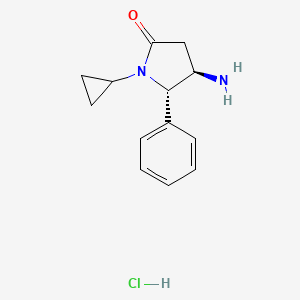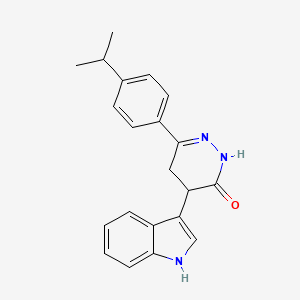
5-Indol-3-YL-3-(4-(isopropyl)phenyl)-1H,4H,5H-1,2-diazin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Indol-3-YL-3-(4-(isopropyl)phenyl)-1H,4H,5H-1,2-diazin-6-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as CYC116, and it belongs to the class of small molecules that can inhibit cell growth and division.
Scientific Research Applications
1. Synthesis and Pharmacological Applications
A study by Rajur, Merwade, and Basanagoudar (1990) focused on the synthesis of novel compounds related to 5-Indol-3-YL-3-(4-(isopropyl)phenyl)-1H,4H,5H-1,2-diazin-6-one, exploring their anti-5-hydroxytryptamine (anti-5-HT) activity, which has implications in the treatment of conditions involving serotonin such as depression or anxiety (Rajur, Merwade, & Basanagoudar, 1990).
2. Antidepressant and Anticonvulsant Potential
Patil and Bari (2016) synthesized a series of derivatives related to the chemical and tested them for antidepressant and anticonvulsant properties in mice, revealing the potential of these compounds in neurological and psychiatric treatment (Patil & Bari, 2016).
3. Chemical Genetics in Drug Discovery
Cai, Drewe, and Kasibhatla (2006) discussed the use of chemical genetics, involving compounds such as indole derivatives (which relate to the structure of interest), in discovering new drugs and identifying molecular targets for cancer treatment (Cai, Drewe, & Kasibhatla, 2006).
4. Synthesis and Antimicrobial Properties
Biradar and Somappa (2016) reported on the synthesis of novel indolyl benzo[b][1,4]diazepins with antimicrobial and antioxidant properties, indicating the potential of these compounds in combating infections and oxidative stress (Biradar & Somappa, 2016).
5. Antimicrobial and Anti-diabetic Screening
Ramya et al. (2017) explored the antimicrobial and anti-diabetic screening of substituted 4-indolylphenyl-6-arylpyrimidine-2-imine derivatives, suggesting the therapeutic potential of these compounds in treating diabetes and infections (Ramya et al., 2017).
properties
IUPAC Name |
5-(1H-indol-3-yl)-3-(4-propan-2-ylphenyl)-4,5-dihydro-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c1-13(2)14-7-9-15(10-8-14)20-11-17(21(25)24-23-20)18-12-22-19-6-4-3-5-16(18)19/h3-10,12-13,17,22H,11H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFRSLMYECGBRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NNC(=O)C(C2)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-methoxyethanone](/img/structure/B2823331.png)
![2-(2-((2,4-dichlorobenzyl)thio)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2823335.png)

![methyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B2823338.png)
![4-(methylsulfonyl)-2-nitro-N-(3-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propyl)aniline](/img/structure/B2823340.png)
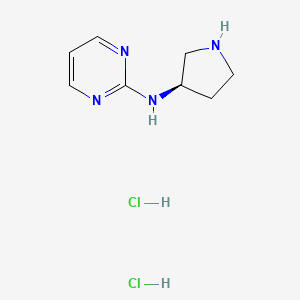
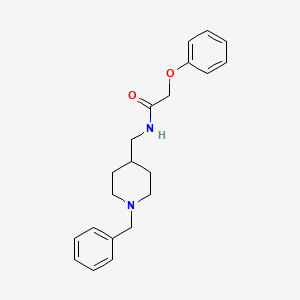
![5-fluoro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2823346.png)
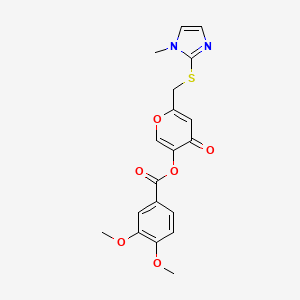
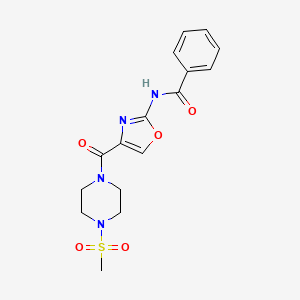
![N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]but-2-ynamide](/img/structure/B2823349.png)
![2-((3-benzyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2823350.png)
methanone](/img/structure/B2823351.png)
